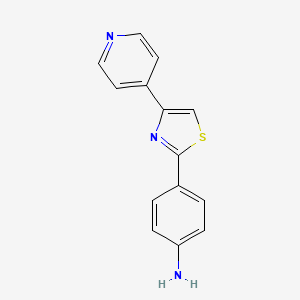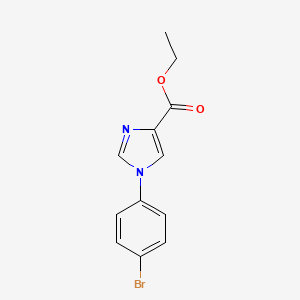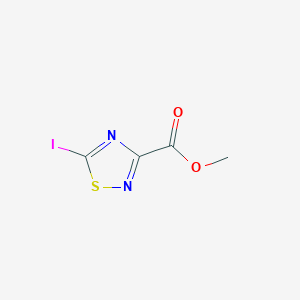
Methyl 5-iodo-1,2,4-thiadiazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-iodo-1,2,4-thiadiazole-3-carboxylate is a heterocyclic compound that contains iodine, sulfur, and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-iodo-1,2,4-thiadiazole-3-carboxylate typically involves the iodination of a thiadiazole precursor. One common method includes the reaction of 1,2,4-thiadiazole-3-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment to control reaction parameters more precisely.
化学反応の分析
Types of Reactions
Methyl 5-iodo-1,2,4-thiadiazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Often involves reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Require palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while coupling reactions can produce biaryl or alkyne-linked derivatives .
科学的研究の応用
Methyl 5-iodo-1,2,4-thiadiazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of novel materials, such as organic semiconductors.
Biological Studies: It can be used as a probe to study biological processes, including enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of Methyl 5-iodo-1,2,4-thiadiazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The iodine atom can play a crucial role in enhancing binding affinity through halogen bonding interactions. The thiadiazole ring can also participate in π-π stacking interactions with aromatic residues in the target protein .
類似化合物との比較
Similar Compounds
Methyl 1,2,4-thiadiazole-3-carboxylate: Lacks the iodine atom, resulting in different reactivity and binding properties.
Ethyl 1,2,4-thiadiazole-5-carboxylate: Has an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.
3-Methyl-1,2,4-thiadiazole-5-carbohydrazide: Contains a hydrazide group, which can form different types of derivatives.
Uniqueness
Methyl 5-iodo-1,2,4-thiadiazole-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions, such as halogen bonding in medicinal chemistry .
特性
分子式 |
C4H3IN2O2S |
|---|---|
分子量 |
270.05 g/mol |
IUPAC名 |
methyl 5-iodo-1,2,4-thiadiazole-3-carboxylate |
InChI |
InChI=1S/C4H3IN2O2S/c1-9-3(8)2-6-4(5)10-7-2/h1H3 |
InChIキー |
NDZSGFNTZOOAIP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NSC(=N1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[Difluoro(trimethylsilyl)methyl]aniline](/img/structure/B12842044.png)


![Benzene, 1,1'-[(phenylethenylidene)bis(sulfonyl)]bis-](/img/structure/B12842052.png)
![tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B12842055.png)
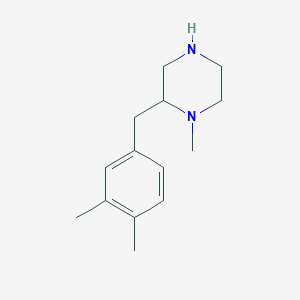
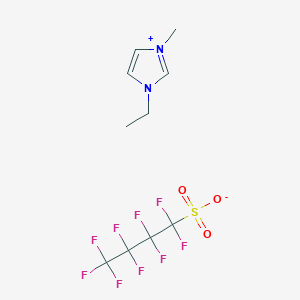
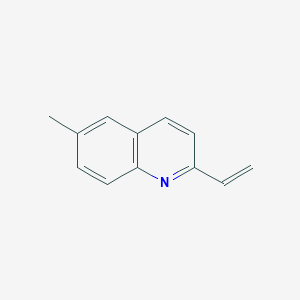
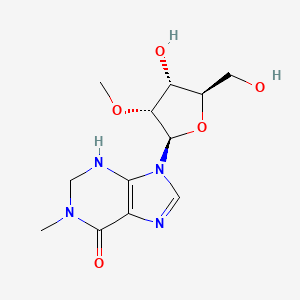

![(3AS,4R,6aS)-3-oxohexahydro-2H-pyrrolo[3,4-d]isoxazole-4-carboxylic acid](/img/structure/B12842108.png)
